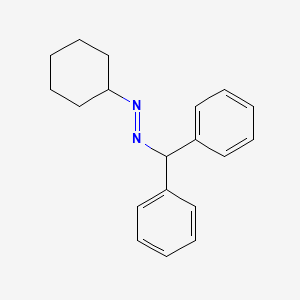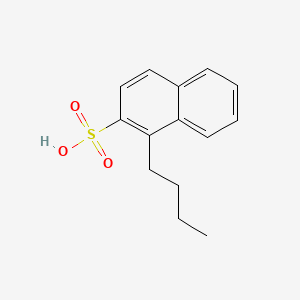![molecular formula C37H34N2O9 B14409233 2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine CAS No. 85315-85-1](/img/structure/B14409233.png)
2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-Benzoyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine is a nucleoside derivative that has garnered interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a uridine core modified with benzoyl and bis(4-methoxyphenyl)(phenyl)methyl groups, which enhance its chemical stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Benzoyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine typically involves multiple steps, starting from uridineCommon reagents used in these steps include benzoyl chloride, dimethoxytrityl chloride, and various bases and solvents to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2’-O-Benzoyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with NBS can yield brominated derivatives, while reduction with LiAlH4 can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2’-O-Benzoyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2’-O-Benzoyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound’s modifications enhance its binding affinity and specificity, allowing it to interfere with biological pathways and processes. For instance, it may inhibit viral replication by incorporating into viral RNA or DNA, leading to chain termination .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzoyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine .
- N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine-3’-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite .
Uniqueness
2’-O-Benzoyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine is unique due to its specific structural modifications, which confer enhanced stability and reactivity compared to other nucleoside derivatives. These properties make it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
85315-85-1 |
|---|---|
Molekularformel |
C37H34N2O9 |
Molekulargewicht |
650.7 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-3-yl] benzoate |
InChI |
InChI=1S/C37H34N2O9/c1-44-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(45-2)20-16-27)46-23-30-32(41)33(48-35(42)24-9-5-3-6-10-24)34(47-30)39-22-21-31(40)38-36(39)43/h3-22,30,32-34,41H,23H2,1-2H3,(H,38,40,43)/t30-,32-,33-,34-/m1/s1 |
InChI-Schlüssel |
JSUCWPTZTUGPOA-DWNQJFHRSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)OC(=O)C6=CC=CC=C6)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)OC(=O)C6=CC=CC=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


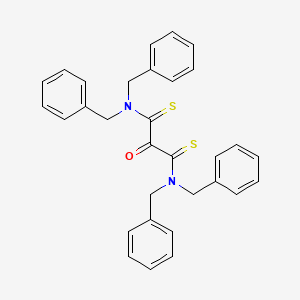
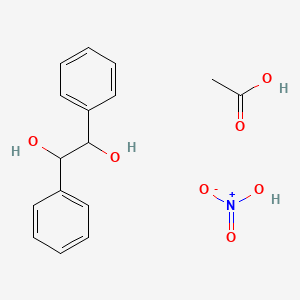
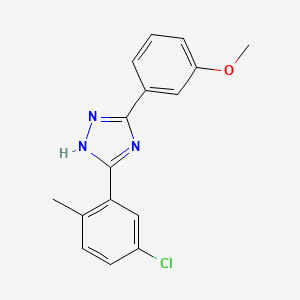
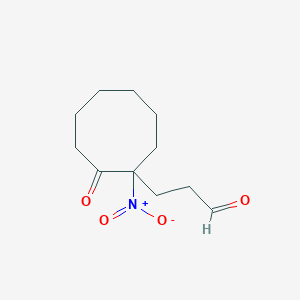
![2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid](/img/structure/B14409182.png)
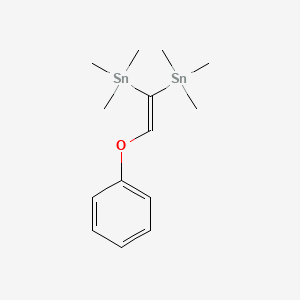
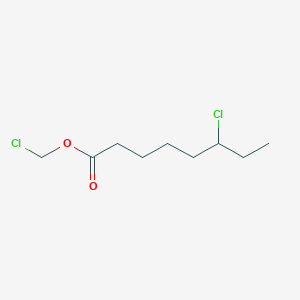
![Benzene, [(10-undecenyloxy)methyl]-](/img/structure/B14409192.png)
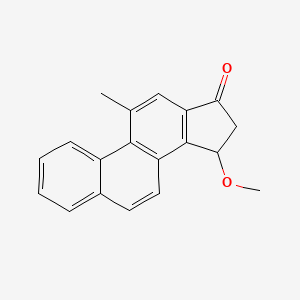
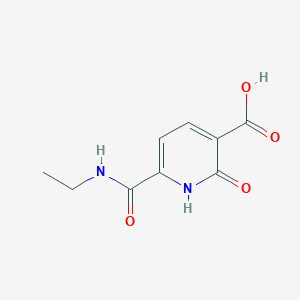
![3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole](/img/structure/B14409227.png)
![3-Sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B14409237.png)
